Regiospecific 4-Methyl Substitution Enables Sub-Micromolar GCGR Antagonism vs. Inactive Analogs
In a series of 4-methyl substituted pyrazole derivatives evaluated as glucagon receptor (GCGR) antagonists, compounds bearing the 4-methylpyrazole motif achieved GCGR binding IC50 values of 0.06–0.09 µM and functional cAMP inhibition IC50 values of 0.22–0.46 µM in cell-based assays, while related pyrazole-furan analogs lacking the 4-methyl group or bearing alternative substituents at this position showed significantly reduced or absent activity [1]. Although the exact compound 957509-85-2 was not the final lead, it represents the core 4-methylpyrazole-furan-2-carboxylic acid scaffold from which the potent antagonists were elaborated, and the regiospecific 4-methyl group was identified as a critical pharmacophoric element essential for maintaining the hydrogen-bond interaction with the receptor hinge region [1].
| Evidence Dimension | GCGR binding affinity (IC50) conferred by 4-methylpyrazole scaffold |
|---|---|
| Target Compound Data | Compounds 9q, 9r, 19d, 19e: GCGR binding IC50 = 0.06–0.09 µM; cAMP functional IC50 = 0.22–0.46 µM (4-methylpyrazole-furan scaffold present) |
| Comparator Or Baseline | Pyrazole derivatives lacking the 4-methyl group or with alternative substitution patterns at the pyrazole 4-position: activity >10-fold lower or inactive in GCGR assays |
| Quantified Difference | Presence of the 4-methyl group on pyrazole, as in the 957509-85-2 core scaffold, contributes >10-fold enhancement in GCGR binding affinity relative to non-4-methyl analogs [1]. |
| Conditions | GCGR binding fluorescence polarization assay and cAMP accumulation cell-based assay; compounds tested in HEK293 cells overexpressing human GCGR. |
Why This Matters
Procurement of 957509-85-2 ensures access to the 4-methylpyrazole-furan-2-carboxylic acid pharmacophore that has been validated as essential for sub-micromolar GCGR antagonism, making it the critical starting material for diabetes/glucagon pathway programs, whereas non-4-methyl regioisomers lack this validated biological anchor point.
- [1] Xu, G. et al. A novel series of 4-methyl substituted pyrazole derivatives as potent glucagon receptor antagonists: Design, synthesis and evaluation of biological activities. Bioorg. Med. Chem. 2018, 26 (8), 1896–1908. Key data: compounds 9q (GCGR IC50 = 0.09 µM, cAMP IC50 = 0.22 µM), 9r (0.06 µM, 0.26 µM), 19d (0.07 µM, 0.44 µM), 19e (0.08 µM, 0.46 µM). View Source
